molecular formula C14H18N2O B11874900 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one CAS No. 16256-40-9

3-Phenyl-1,4-diazaspiro[4.5]decan-2-one

Cat. No.: B11874900
CAS No.: 16256-40-9
M. Wt: 230.31 g/mol
InChI Key: KPUAOHYSPFWEJG-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a phenyl-substituted amine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Phenyl-1,4-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its role in developing new therapeutic agents, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-Phenyl-1,4-diazaspiro[4.5]decan-2-one exerts its effects involves interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,4-diazaspiro[4.5]decan-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug design and a subject of ongoing research.

Properties

CAS No.

16256-40-9

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-phenyl-1,4-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C14H18N2O/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H,16,17)

InChI Key

KPUAOHYSPFWEJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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